molecular formula C18H18N2O5 B2376814 (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1385618-05-2

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2376814
CAS No.: 1385618-05-2
M. Wt: 342.351
InChI Key: QFNPAAGNKBZZCN-UHFFFAOYSA-N
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Description

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a trimethoxyphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound.

    Cyclization: The intermediate undergoes cyclization with furan-2-carbaldehyde under acidic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or transcription factors, leading to altered cellular signaling pathways. The cyano group and trimethoxyphenyl moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(thiophen-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(pyridin-2-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

(E)-N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-N-[cyano-(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-22-15-9-12(10-16(23-2)18(15)24-3)14(11-19)20-17(21)7-6-13-5-4-8-25-13/h4-10,14H,1-3H3,(H,20,21)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNPAAGNKBZZCN-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(C#N)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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